8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15954433
InChI: InChI=1S/C8H6ClN3O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,10H2,(H,13,14)
SMILES:
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC15954433

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.60 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid -

Specification

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
IUPAC Name 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H6ClN3O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,10H2,(H,13,14)
Standard InChI Key APVAQJYFHIGLBA-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)N

Introduction

Chemical Synthesis and Optimization

Conventional Multi-Step Synthesis

The synthesis of 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves condensation reactions between bromopyruvic acid and substituted 2-aminopyridines. A representative protocol combines bromopyruvic acid with 5-amino-3-chloropyridine in dimethylformamide (DMF) at 125°C under nitrogen atmosphere, followed by acid hydrolysis to yield the carboxylic acid derivative . Key steps include:

  • Cyclization: Bromopyruvic acid reacts with the amino group of pyridine to form the imidazo[1,2-a]pyridine core.

  • Functionalization: Chloro and amino groups are introduced via halogenation and amination reactions, respectively.

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance efficiency. In a fully automated system, streams of bromopyruvic acid and 2-aminopyridine derivatives are mixed in a 1.0 mL glass reactor at 125°C with a residence time of 10 minutes. This method achieves a 65% yield and reduces reaction time to 20 minutes per batch .

Table 1: Synthesis Conditions for 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

ParameterValueSource
Temperature125°C
SolventDMF
Residence Time10–20 minutes
Yield65–72%
Purity>95% (HPLC)

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name is 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, with the SMILES notation C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)N. Key features include:

  • Planar heterocyclic core: Facilitates π-π stacking interactions in biological targets.

  • Electron-withdrawing groups: The chloro substituent enhances stability, while the carboxylic acid enables salt formation .

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.30 (s, 1H), 8.01 (s, 1H), 6.25 (m, 3H) .

  • ¹³C NMR: Peaks at 163.8, 138.3, and 112.0 ppm confirm the carboxylic acid and aromatic carbons .

  • HRMS: [M+H]⁺ at m/z 212.0221 .

Biological Activities and Mechanisms

Anticancer Applications

Imidazo[1,2-a]pyridines are explored as PI3Kα inhibitors, with 2,6,8-substituted derivatives showing nanomolar IC₅₀ values in breast cancer models . The amino and chloro groups enhance target binding, while the carboxylic acid improves solubility for formulation .

Table 2: Biological Activities of Structural Analogs

CompoundActivity (MIC/IC₅₀)TargetSource
IPA-15 (carboxamide)0.10 μM (Mtb H37Rv)QcrB
PI3Kα inhibitor (6-Cl)12 nM (MCF-7 cells)PI3Kα

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The compound’s rigid scaffold and multiple functional groups make it a valuable fragment for constructing covalent inhibitors. Its carboxylic acid group allows conjugation to pharmacophores, enabling library diversification .

Metabolic Stability Optimization

Incorporating the chloro substituent reduces oxidative metabolism in liver microsomes, as demonstrated in related imidazo[1,2-a]pyridines . This property enhances pharmacokinetic profiles in preclinical models.

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